molecular formula C13H9BrN2O3 B5802604 N-(3-bromophenyl)-2-nitrobenzamide CAS No. 99514-86-0

N-(3-bromophenyl)-2-nitrobenzamide

Cat. No.: B5802604
CAS No.: 99514-86-0
M. Wt: 321.13 g/mol
InChI Key: LBNSHSUJHXCWON-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-nitrobenzamide is a benzamide derivative characterized by a 3-bromophenyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzoyl moiety.

Properties

IUPAC Name

N-(3-bromophenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNSHSUJHXCWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966925
Record name N-(3-Bromophenyl)-2-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99514-86-0, 5249-58-1
Record name N-(3-Bromophenyl)-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99514-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromophenyl)-2-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-nitrobenzamide typically involves the following steps:

    Bromination: The bromine atom is introduced into the phenyl ring through bromination reactions using bromine or bromine-containing reagents such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Reduction: The major product is N-(3-aminophenyl)-2-nitrobenzamide.

    Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(3-aminophenyl)-2-nitrobenzamide derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, or antimicrobial properties.

    Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

4-Bromo-N-(2-nitrophenyl)benzamide

  • Structure : Features a nitro group at the ortho position of the aniline ring and a bromine at the para position of the benzamide ring.
  • Key Differences: Compared to N-(3-bromophenyl)-2-nitrobenzamide, the bromine and nitro groups are positioned on different aromatic rings.
  • Crystallography : The compound crystallizes with two molecules per asymmetric unit, stabilized by N–H···O hydrogen bonds and π–π stacking interactions .

N-(3-Bromophenyl)-2-methylbenzamide

  • Structure : Substitutes the nitro group with a methyl group at the ortho position.
  • Impact of Substituents : The methyl group enhances hydrophobicity, whereas the nitro group in the target compound introduces strong electron-withdrawing effects, affecting solubility and metabolic stability .

Nitrobenzamide Derivatives with Varied Substituents

N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide

  • Structure : Contains a nitro group on both the benzamide and aniline rings, with a chlorine substituent.

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structure : Incorporates a phenethylamine linker and a nitro group at the para position.
  • Synthesis : Prepared via reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. The extended alkyl chain may improve membrane permeability compared to the target compound’s shorter aryl-amide linkage .

Heterocyclic and Functionalized Analogs

N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide

  • Structure : Integrates a 1,3,4-thiadiazole ring, replacing the bromophenyl group.
  • Physicochemical Properties: Solubility: Insoluble in water but soluble in ethanol. Spectral Data: IR bands at 1682 cm⁻¹ (amide C=O stretch) and 3151 cm⁻¹ (N–H deformation) confirm functional groups .
  • Quality Control : Standardized using HPLC, NMR, and TLC, highlighting methods applicable to nitrobenzamide derivatives .

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

  • Structure : Features a thiazole ring with a methylphenyl substituent.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Solubility Notable Properties/Activities Reference
This compound C₁₃H₉BrN₂O₃ (inferred) 3-Br, 2-NO₂ Likely ethanol-soluble (analog-based) Hypothesized antimicrobial activity
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 4-Br, 2-NO₂ (aniline ring) Stable crystalline lattice
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₂ClN₂O₃ 3-Cl, 4-NO₂, phenethyl linker Enhanced membrane permeability
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide C₁₀H₉N₄O₃S 1,3,4-Thiadiazole, ethyl Ethanol-soluble Validated via IR/NMR

Research Implications and Gaps

  • Biological Screening : Evidence from antimicrobial nitrobenzamides supports prioritizing the target compound for similar assays.
  • Crystallographic Studies : Structural analogs like 4-bromo-N-(2-nitrophenyl)benzamide highlight the importance of hydrogen bonding and π-stacking in solid-state stability .

Limitations : Direct data on this compound are scarce, necessitating extrapolation from analogs. Future work should focus on synthesis, crystallography, and targeted bioassays.

Q & A

Q. What are the established synthetic routes for N-(3-bromophenyl)-2-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling 2-nitrobenzoyl chloride with 3-bromoaniline in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. A base like triethylamine (TEA) is used to scavenge HCl. Optimization includes:

  • Temperature control : Maintaining 0–5°C during coupling minimizes side reactions.
  • Solvent choice : THF or dichloromethane (DCM) improves solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity . Example Data:
Reagent Ratio (2-nitrobenzoyl chloride:3-bromoaniline)SolventYield (%)Purity (HPLC)
1:1.1THF7898.5%
1:1.2DCM8299.1%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

Methodological Answer:

  • IR Spectroscopy : Look for ν(NO₂) asymmetric stretch at ~1520 cm⁻¹ and amide C=O stretch at ~1680 cm⁻¹.
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.3 ppm), with distinct peaks for the bromophenyl group (δ 7.2–7.4 ppm).
  • ¹³C NMR : The amide carbonyl resonates at ~165 ppm, while nitro-group carbons appear at ~148 ppm.
  • Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular weight (331.12 g/mol) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • TLC : Use silica plates with UV visualization; a single spot (Rf ~0.5 in 3:1 hexane/ethyl acetate) indicates purity.
  • HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).
  • Elemental Analysis : C, H, N percentages should deviate <0.4% from theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound derivatives?

Methodological Answer:

  • Dose-response studies : Establish EC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to quantify potency.
  • Target validation : Use enzyme inhibition assays (e.g., kinase profiling) to identify specific molecular targets.
  • Meta-analysis : Compare structural analogs (e.g., N-(3-chlorophenyl)-2-nitrobenzamide) to isolate substituent effects .

Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate the molecular conformation of this compound?

Methodological Answer:

  • Crystallization : Slow evaporation from ethanol/dichloromethane (1:1) yields diffraction-quality crystals.
  • Data refinement : Use SHELXL (for small molecules) to model bond angles, torsional strain, and intermolecular interactions (e.g., Br···O nitro contacts) . Example Data:
ParameterValue
Space groupP2₁/c
Bond length (C-Br)1.89 Å
Dihedral angle (N-C=O)175.3°

Q. What methodologies evaluate the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • pH stability profiling : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC.
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics.
  • Degradation products : Identify via LC-MS (e.g., hydrolysis to 2-nitrobenzoic acid) .

Data Contradiction Analysis

Example Issue : Conflicting reports on nitro-group reactivity (reduction vs. stability).

  • Resolution :
    • Controlled reduction : Use Sn/HCl for nitro→amine conversion, confirmed by loss of IR ν(NO₂) and new NH₂ peaks in NMR .
    • Computational modeling : DFT calculations (e.g., Gaussian) predict electron-withdrawing effects of Br on nitro-group stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-bromophenyl)-2-nitrobenzamide
Reactant of Route 2
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